Ethyl 4-[(4-tert-butylphenyl)amino]-8-methoxy-1,7-naphthyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[(4-tert-butylphenyl)amino]-8-methoxy-1,7-naphthyridine-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a naphthyridine core, which is a heterocyclic aromatic structure, and is substituted with an ethyl ester, a methoxy group, and a tert-butylphenylamino group. The unique structure of this compound makes it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(4-tert-butylphenyl)amino]-8-methoxy-1,7-naphthyridine-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the naphthyridine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the methoxy group: This step often involves methylation reactions using reagents like methyl iodide.
Attachment of the tert-butylphenylamino group: This can be done through nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(4-tert-butylphenyl)amino]-8-methoxy-1,7-naphthyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The tert-butylphenylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of a nitro group would yield an amino derivative.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have biological activity and can be used in the study of enzyme interactions or as potential drug candidates.
Medicine: The compound or its derivatives could be investigated for therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It can be used in the development of new materials or as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Ethyl 4-[(4-tert-butylphenyl)amino]-8-methoxy-1,7-naphthyridine-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays and pathway analysis.
Comparison with Similar Compounds
Ethyl 4-[(4-tert-butylphenyl)amino]-8-methoxy-1,7-naphthyridine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate: This compound has a thiophene core instead of a naphthyridine core.
Ethyl (4-tert-butylbenzoyl)aminoacetate: This compound has a benzoyl group instead of a naphthyridine core.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the naphthyridine core, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H25N3O3 |
---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
ethyl 4-(4-tert-butylanilino)-8-methoxy-1,7-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C22H25N3O3/c1-6-28-21(26)17-13-24-19-16(11-12-23-20(19)27-5)18(17)25-15-9-7-14(8-10-15)22(2,3)4/h7-13H,6H2,1-5H3,(H,24,25) |
InChI Key |
WILSDIDYIANZIL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1NC3=CC=C(C=C3)C(C)(C)C)C=CN=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.